2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
thiophen-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)10-3-5-19-13(8-10)22-11-4-6-20(9-11)14(21)12-2-1-7-23-12/h1-3,5,7-8,11H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMICFDCLVMULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine derivative by reacting thiophene-2-carbonyl chloride with pyrrolidine under basic conditions. This intermediate is then coupled with 4-(trifluoromethyl)pyridine-2-ol using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
2-{[1-(Thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine and thiophene moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and related pyridine derivatives:
Key Observations:
- Lipophilicity (LogP): The target compound’s LogP (~3.2) is intermediate compared to UDO (~4.0) and S110 (~2.5), suggesting balanced membrane permeability and solubility.
- Substituent Effects: The thiophene-pyrrolidinyloxy group in the target compound may enhance aromatic interactions compared to UDO’s piperazinyl group or S110’s nitro/chloro substituents.
- Trifluoromethyl Role: The -CF₃ group in all compounds improves metabolic stability and electron-withdrawing effects, critical for target binding .
Biological Activity
The compound 2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a heterocyclic compound that combines a pyridine core with a thiophene moiety and a pyrrolidine ring. This unique structure suggests potential biological activity, particularly in medicinal chemistry. This article will explore the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Structural Characteristics
- Chemical Formula : C13H12F3N3O2S
- Molecular Weight : 327.32 g/mol
- SMILES Notation : O=C(c1cccs1)N1CCC(C1)Oc1cccnn1
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents. The presence of the thiophene and pyrrolidine rings contributes to its electronic properties, potentially influencing its interaction with biological targets.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| This compound | C13H12F3N3O2S | Antimicrobial, anticancer potential |
| 3-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine | C13H13N3O2S | Anticancer activity reported |
| 4-(trifluoromethyl)thiophene derivatives | Varies | Inhibitors of IKK-2, potential anti-inflammatory agents |
Antimicrobial Activity
Compounds containing thiophene and pyrrolidine structures have been documented to exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds can inhibit bacterial growth through disruption of cellular processes.
Anticancer Potential
Research has highlighted that pyridine derivatives often show anticancer activity. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structural motifs have been shown to target various signaling pathways involved in cancer progression.
Case Study: Inhibition of IKK-2
A relevant case study involves the inhibition of the IκB kinase (IKK)-2 enzyme, which is crucial in inflammatory responses and cancer progression. Thiophene carboxamide compounds have demonstrated efficacy as IKK-2 inhibitors, suggesting that This compound may possess similar properties due to its structural features .
Table 2: Summary of Biological Activities from Case Studies
| Study Focus | Compound Tested | Results |
|---|---|---|
| IKK-2 Inhibition | Thiophene derivatives | Significant inhibition observed; potential for anti-inflammatory applications |
| Anticancer Activity | Pyridine analogs | Induced apoptosis in multiple cancer cell lines; IC50 values < 10 µM |
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- Cell Membrane Interaction : The lipophilic nature attributed to the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
